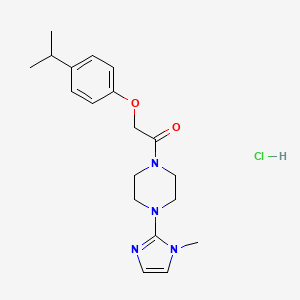
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
ABCB1 Inhibitors Design and Biological Properties
Research on compounds with a 2-[(3-methoxyphenylethyl)phenoxy]-moiety, linked to different basic nuclei such as N-4-arylpiperazine and tetrahydroisoquinoline derivatives, has shown promise in inhibiting ABCB1 activity. This activity is crucial in overcoming drug resistance in cancer therapy, indicating potential research applications of similar compounds in medicinal chemistry and oncology (Colabufo et al., 2008).
Bioactivation and Metabolite Formation
Studies have shown that kinase inhibitors containing terminal phenyl acetylene moieties undergo bioactivation, leading to the formation of benzaldehyde and other oxidative products. This suggests that similar compounds could be studied for their metabolic pathways, providing insights into drug metabolism and potential detoxification mechanisms (Subramanian et al., 2011).
Synthesis and Characterization of Quinolines
Research on the synthesis and characterization of new quinolines as potential antimicrobial agents highlights the importance of such compounds in developing new therapeutic agents. These compounds exhibit promising antibacterial and antifungal activities, suggesting that similar molecules could be synthesized and evaluated for their antimicrobial properties (Desai et al., 2007).
Chemosensors for Metal Ions Detection
Designing and synthesizing novel chemosensors for the selective identification of toxic metal ions, such as Pd2+, indicate another research application for similar compounds. These chemosensors show fluorescence turn-off performances, which could be utilized in environmental monitoring and analytical chemistry to detect and quantify metal ions (Shally et al., 2020).
Antimicrobial and Antioxidant Studies
Lignan conjugates synthesized through cyclopropanation have shown significant antimicrobial and antioxidant activities. These findings point to potential applications in designing and synthesizing similar compounds for use as antimicrobial and antioxidant agents, contributing to pharmaceutical and food industries (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-30-19(16-8-11-31-14-16)13-24-21(27)22(28)25-17-6-7-18-15(12-17)4-2-9-26(18)23(29)20-5-3-10-32-20/h3,5-8,10-12,14,19H,2,4,9,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFYLTZECDLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

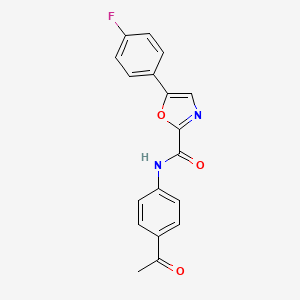
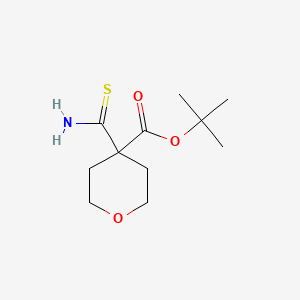


![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)
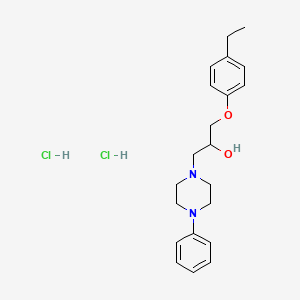
![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)
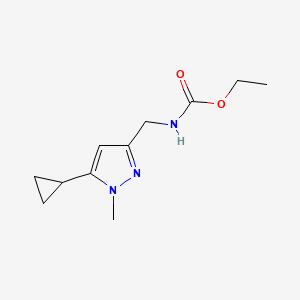
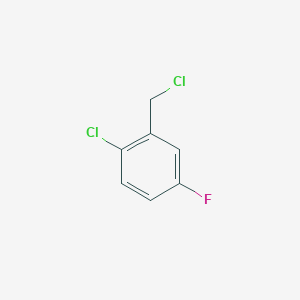
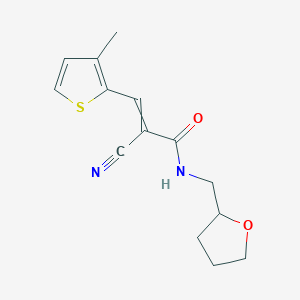

![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)
